2-[2,5-dimethyl-3-[(Z)-2-nitroethenyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
2-[2,5-dimethyl-3-[(Z)-2-nitroethenyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that features a pyrrole ring, a benzothiophene ring, and a carboxylic acid group
Properties
IUPAC Name |
2-[2,5-dimethyl-3-[(Z)-2-nitroethenyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-9-12(7-8-18(22)23)11(2)19(10)16-15(17(20)21)13-5-3-4-6-14(13)24-16/h7-9H,3-6H2,1-2H3,(H,20,21)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDNLMGLHKDSJN-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C)/C=C\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-dimethyl-3-[(Z)-2-nitroethenyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Another approach involves the ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. The nitro group and pyrrole ring may play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylpyrrole: A simpler analog with similar structural features.
Benzothiophene derivatives: Compounds with a benzothiophene ring that exhibit various biological activities.
Uniqueness
2-[2,5-dimethyl-3-[(Z)-2-nitroethenyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the combination of its pyrrole and benzothiophene rings, along with the nitro and carboxylic acid functional groups. This combination of features may confer unique biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
